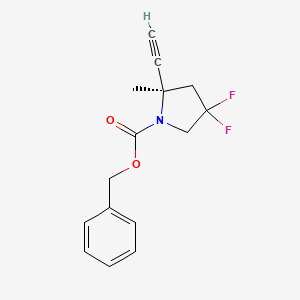

benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate

Description

Benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative characterized by a stereochemically defined (2R) configuration. Key structural features include:

- Ethynyl group: A terminal alkyne substituent at the 2-position, which may serve as a bioisostere or participate in click chemistry for bioconjugation.

- 4,4-Difluoro substitution: Fluorine atoms at the 4-position enhance metabolic stability and influence electronic properties.

- Benzyl carboxylate ester: Enhances lipophilicity, improving membrane permeability compared to free carboxylic acids.

Properties

Molecular Formula |

C15H15F2NO2 |

|---|---|

Molecular Weight |

279.28 g/mol |

IUPAC Name |

benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H15F2NO2/c1-3-14(2)10-15(16,17)11-18(14)13(19)20-9-12-7-5-4-6-8-12/h1,4-8H,9-11H2,2H3/t14-/m0/s1 |

InChI Key |

XKWWZEUSDYIRPD-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@]1(CC(CN1C(=O)OCC2=CC=CC=C2)(F)F)C#C |

Canonical SMILES |

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)(F)F)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with benzyl bromide, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The difluoro substituents are usually introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Key Reactivity Features

The compound’s reactivity is governed by:

-

Ethynyl group : Susceptible to coupling reactions (e.g., Sonogashira) and hydrogenation.

-

Difluoro substituents : Prone to nucleophilic substitution or elimination under basic conditions.

-

Benzyl carbamate : Cleavable via hydrogenolysis or acidic hydrolysis.

Sonogashira Coupling

The ethynyl group participates in palladium-catalyzed cross-coupling reactions with aryl/vinyl halides:

| Reaction Type | Conditions | Reagents/Catalysts | Product |

|---|---|---|---|

| Sonogashira Coupling | 60–80°C, inert atmosphere (N₂/Ar) | Pd(PPh₃)₄, CuI, PPh₃, amine base | Substituted alkynyl derivatives |

Mechanism :

-

Oxidative addition of aryl halide to Pd(0).

-

Transmetallation with ethynyl group.

Nucleophilic Substitution at Difluoro Sites

The 4,4-difluoro moiety undergoes substitution with strong nucleophiles (e.g., Grignard reagents):

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| SN2 Substitution | −78°C to RT, anhydrous | RMgX, LiAlH₄ | Mono- or di-substituted pyrrolidine |

Example :

Reaction with methylmagnesium bromide yields 4-methyl-4-fluoro derivatives.

Hydrogenation of Ethynyl Group

The ethynyl group is reduced to ethyl or ethylene under catalytic hydrogenation:

| Reaction Type | Conditions | Catalyst | Product |

|---|---|---|---|

| Hydrogenation | H₂ (1–3 atm), RT | Pd/C, PtO₂ | Saturated pyrrolidine derivative |

Selectivity :

-

Partial hydrogenation may yield cis- or trans-alkenes depending on catalyst.

Deprotection of Benzyl Carbamate

The benzyloxycarbonyl (Cbz) group is removed under acidic or reductive conditions:

| Method | Conditions | Reagents | Product |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | H₂O/THF | Free amine + CO₂ + benzyl alcohol |

| Hydrogenolysis | H₂ (1 atm), RT | Pd/C, MeOH | Free amine |

Applications :

Deprotection is critical for generating intermediates in drug synthesis .

Reaction Optimization Challenges

-

Steric hindrance : The 2-methyl group restricts access to the pyrrolidine ring’s α-position, slowing substitution rates.

-

Fluorine stability : Harsh conditions (e.g., strong bases) may induce defluorination .

Future Research Directions

-

Catalyst development : Enhancing selectivity for difluoro substitution.

-

Mechanistic studies : Elucidating stereochemical outcomes in hydrogenation.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds with structural similarities to benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate may exhibit anticonvulsant properties. A study on N-benzyl derivatives has shown that certain modifications can enhance anticonvulsant activity significantly. For instance, the presence of specific heteroatoms at strategic positions has been linked to increased potency in seizure models, suggesting that similar derivatives could be explored for their anticonvulsant effects .

Drug Development

The compound’s unique structure makes it a candidate for drug development, particularly in creating novel therapeutic agents. Its difluoromethyl group may enhance metabolic stability and bioavailability, which are critical factors in drug design. The exploration of its derivatives could lead to the discovery of new pharmaceuticals targeting neurological disorders .

Synthesis of Functional Materials

This compound can serve as a building block in the synthesis of advanced materials. Its ethynyl group allows for further functionalization, enabling the creation of polymers and other materials with tailored properties. This application is particularly relevant in the field of organic electronics and photonic devices .

Anticonvulsant Research

A study published in PubMed demonstrated the effectiveness of structurally related compounds in treating seizures. The research highlighted how small changes in molecular structure could lead to significant differences in pharmacological activity. This underscores the potential for this compound to be investigated further for similar effects .

Drug Development Insights

Research into the synthesis pathways for related pyrrolidine derivatives has shown how modifications can yield compounds with enhanced therapeutic profiles. The findings suggest that this compound could be a valuable intermediate in developing new medications aimed at treating central nervous system disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Fluorinated Pyrrolidine Derivatives

The compound shares structural similarities with pyrrolidine-based molecules synthesized in EP 4,374,877 A2 , such as methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate. Key differences include:

| Feature | Target Compound | Patent Example Compound |

|---|---|---|

| Core Structure | Pyrrolidine | Pyrrolo[1,2-b]pyridazine |

| Substituents | Ethynyl, 4,4-difluoro, 2-methyl, benzyl ester | 2,3-Difluorophenylmethyl, hydroxyl, methyl |

| Functional Groups | Terminal alkyne | Carboxylate ester, fused pyridazine ring |

| Potential Applications | Unreported (inferred: enzyme inhibition) | Kinase inhibition, anticancer activity |

The ethynyl group in the target compound may confer unique reactivity or binding modes compared to aryl or alkyl substituents in patent examples .

Nucleoside Analogues (dFdC and ara-C)

Substituent Effects on Activity

- Ethynyl vs. Methyl/Aryl Groups : The ethynyl substituent may enhance target engagement via π-stacking or covalent interactions, contrasting with steric or hydrophobic effects of methyl/aryl groups in related compounds.

- Benzyl Ester vs. Free Carboxylic Acid : The ester group improves bioavailability compared to polar carboxylates, similar to prodrug strategies used in nucleoside analogues like valacyclovir.

Biological Activity

Benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate, with the CAS number 2227197-66-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Molecular Formula: C15H15F2NO2

Molecular Weight: 279.287 g/mol

CAS Registry Number: 2227197-66-0

InChIKey: XKWWZEUSDYIRPD-AWEZNQCLSA-N

The compound features a pyrrolidine ring with ethynyl and difluoromethyl substituents, which contribute to its unique biological properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, it was tested against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), showing IC50 values comparable to established chemotherapeutic agents.

The proposed mechanism of action for this compound involves the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and transcription. This inhibition leads to the induction of cellular apoptosis and DNA damage, which is critical in the context of cancer therapy. The compound's ability to cause protein-linked DNA breakage has been highlighted as a key factor in its antitumor efficacy .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity. It was evaluated against various bacterial strains and exhibited significant inhibitory effects:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 14 |

The results indicate that this compound could serve as a potential lead in developing new antimicrobial agents.

Study 1: Antitumor Efficacy in Animal Models

A recent study investigated the antitumor efficacy of this compound in mouse models bearing xenografts of human tumors. The results showed a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Study 2: Synergistic Effects with Other Agents

Another research effort assessed the synergistic effects of this compound when combined with standard chemotherapeutics like doxorubicin. The combination treatment resulted in enhanced cytotoxicity against resistant cancer cell lines, highlighting the potential for combination therapies in improving treatment outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.